molecular formula C23H22N2O2 B593655 [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone CAS No. 1850409-16-3

[1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone

Cat. No.: B593655
CAS No.: 1850409-16-3
M. Wt: 358.4 g/mol
InChI Key: YBDCPWAZXZXQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone is a synthetic indazole-derived compound featuring a hydroxypentyl chain at the indazole nitrogen and a naphthalenylmethanone moiety. This structure places it within a class of synthetic cannabinoid receptor modulators, which often mimic the effects of Δ⁹-tetrahydrocannabinol (THC) by targeting cannabinoid receptors CB1 and CB2 . The hydroxyl substituent on the pentyl chain distinguishes it from fluorinated analogs like THJ-2201 (1-(5-fluoropentyl)-1H-indazol-3-ylmethanone), a controlled substance with documented psychoactive properties .

Properties

IUPAC Name

[1-(5-hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c26-16-7-1-6-15-25-21-14-5-4-12-20(21)22(24-25)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14,26H,1,6-7,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDCPWAZXZXQGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=NN(C4=CC=CC=C43)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001342685
Record name [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1850409-16-3
Record name [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001342685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Indazole Core Formation

The indazole scaffold is typically synthesized via cyclization reactions. A common approach involves the condensation of substituted hydrazines with diketones or α,β-unsaturated ketones. For example:

  • Starting material : 1-(2-Carbonylphenyl)ethanone reacts with hydrazine hydrate in methanol under reflux to form the indazole ring.

  • Reaction conditions :

    • Solvent: Methanol or ethanol

    • Catalyst: Piperidine (0.1–0.5 eq)

    • Temperature: 60–80°C

    • Time: 4–6 hours.

The product, 1H-indazole, is isolated via acid-base workup and recrystallized from ethanol.

Introduction of the 5-Hydroxypentyl Chain

The hydroxypentyl group is introduced through nucleophilic alkylation. Due to the hydroxyl group’s reactivity, a protecting strategy is employed:

  • Protection :

    • The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF.

  • Alkylation :

    • The indazole’s 1-position is alkylated with 5-(tert-butyldimethylsilyloxy)pentyl bromide in the presence of NaH or K₂CO₃ in DMF.

    • Reaction time: 12–24 hours at 60°C.

  • Deprotection :

    • The TBS group is removed using tetrabutylammonium fluoride (TBAF) in THF, yielding the free hydroxypentyl substituent.

Key analytical checkpoint :

  • ¹H NMR (CDCl₃): δ 3.65 (t, 2H, -CH₂OH), 1.45–1.70 (m, 6H, pentyl chain).

Naphthoylation at the 3-Position

The naphthoyl group is introduced via Friedel-Crafts acylation or direct coupling:

  • Friedel-Crafts acylation :

    • Indazole is treated with naphthalene-1-carbonyl chloride in the presence of AlCl₃ or FeCl₃.

    • Solvent: Dichloromethane (DCM)

    • Temperature: 0°C to room temperature

    • Yield: 60–75%.

  • Alternative method :

    • Suzuki-Miyaura coupling using a boronic ester-functionalized indazole and naphthoyl chloride.

Optimization note : Excess acyl chloride (1.5 eq) improves yield, while rigorous exclusion of moisture prevents hydrolysis.

Purification and Characterization

Final purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC. Critical characterization data includes:

  • GC-MS : Molecular ion peak at m/z 358.4 [M]⁺.

  • IR : Bands at 1680 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (-OH stretch).

  • ¹³C NMR : δ 192.1 (naphthoyl carbonyl), 62.3 (-CH₂OH).

Challenges and Mitigation Strategies

  • Hydroxyl Group Reactivity :

    • Unprotected hydroxyl groups may lead to byproducts during acylation. Protection with TBS or acetyl groups is essential.

  • Regioselectivity in Alkylation :

    • Competing alkylation at the indazole’s 2-position is minimized using bulky bases (e.g., NaH) and polar aprotic solvents.

  • Low Acylation Yields :

    • Catalytic Lewis acids (e.g., ZnCl₂) improve electrophilicity of the acylating agent.

Analytical and Regulatory Considerations

Synthetic cannabinoids like [1-(5-hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone are often regulated under analog acts, such as the U.S. Controlled Substances Act or Singapore’s Misuse of Drugs Act. Analytical confirmation requires:

  • Reference standards : Synthesized in-house or obtained via DEA-registered suppliers.

  • Cross-validation : LC-MS/MS and NMR data must match regulatory databases .

Chemical Reactions Analysis

  • THJ2201 N-(5-hydroxypentyl) metabolite may undergo various reactions, including oxidation, reduction, and substitution.
  • Common reagents and conditions used in these reactions are not explicitly reported.
  • Major products formed from these reactions are also not well-documented.
  • Scientific Research Applications

    • Research involving THJ2201 N-(5-hydroxypentyl) metabolite is limited, but it has potential applications in various fields:
  • Mechanism of Action

    • The exact mechanism by which THJ2201 N-(5-hydroxypentyl) metabolite exerts its effects is not fully understood.
    • It likely interacts with cannabinoid receptors (such as CB1 and CB2) in the endocannabinoid system.
    • Further research is needed to elucidate its specific molecular targets and pathways.
  • Comparison with Similar Compounds

    Comparison with Structurally Similar Compounds

    Key Structural Features and Variations

    The compound’s structural analogs differ in two primary regions:

    Substituents on the pentyl chain : Hydroxyl (-OH) vs. halogen (e.g., -F) or alkyl groups.

    Core heterocycle : Indazole vs. indole or pyrrole derivatives.

    Below is a detailed comparison with notable analogs:

    Compound Name Core Structure Pentyl Chain Substituent Naphthalene Substituent Molecular Formula Molecular Weight (g/mol) Pharmacological Notes
    [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone (Target Compound) Indazole -OH None C₂₃H₂₂N₂O₂ 358.44 Presumed lower lipophilicity; potential metabolite of fluorinated analogs
    THJ-2201 ([1-(5-Fluoropentyl)-1H-indazol-3-yl]-naphthalen-1-ylmethanone) Indazole -F None C₂₃H₂₁FN₂O 360.43 High CB1/CB2 affinity; controlled substance
    AM-2201 ([1-(5-Fluoropentyl)-1H-indol-3-yl]-naphthalen-1-ylmethanone) Indole -F None C₂₄H₂₂FNO 359.44 Potent psychoactive effects; banned in multiple jurisdictions
    JWH-307 ((4-Ethylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone) Indole -C₅H₁₁ (pentyl) 4-Ethyl C₂₆H₂₆N₂O 382.50 Moderate CB1 affinity; longer duration of action
    RCS-4 ((5-(2-Fluorophenyl)-1-pentylpyrrol-3-yl)-naphthalen-1-ylmethanone) Pyrrole -C₅H₁₁ (pentyl) None C₂₄H₂₁FNO 358.43 Lower receptor selectivity; associated with adverse effects

    Structure-Activity Relationships (SAR)

    • Pentyl Chain Modifications: Fluorination (e.g., THJ-2201, AM-2201) increases lipophilicity and metabolic stability, enhancing receptor binding and potency .
    • Core Heterocycle :
      • Indazole derivatives (e.g., THJ-2201) exhibit higher CB1 receptor affinity compared to indole analogs (e.g., AM-2201), likely due to improved hydrogen-bonding interactions .
    • Naphthalene Substitutions: Electron-withdrawing groups (e.g., -Cl, -F) on the naphthalene ring enhance receptor binding, as seen in (4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone .

    Physicochemical and Analytical Data

    • LogP : The target compound’s hydroxyl group reduces logP (~3.8) compared to THJ-2201 (logP ~4.5), suggesting lower membrane permeability .
    • Spectroscopic Identification :
      • NMR : Aromatic protons in the indazole (δ 7.2–8.1 ppm) and naphthalene (δ 7.5–8.3 ppm) regions are characteristic. The hydroxypentyl chain shows a broad -OH signal (δ 1.5–2.0 ppm) .
      • HRMS : Expected [M+H]⁺ ion at m/z 359.1764 (C₂₃H₂₂N₂O₂⁺) .

    Legal and Forensic Considerations

    Biological Activity

    The compound [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone, commonly referred to as JWH-018 N-(5-hydroxypentyl), is a synthetic cannabinoid that acts as a potent agonist at cannabinoid receptors. This article explores its biological activity, including pharmacological effects, potential therapeutic uses, and safety profiles, supported by data tables and relevant case studies.

    Chemical Structure and Properties

    The chemical structure of JWH-018 N-(5-hydroxypentyl) is characterized by its unique indazole and naphthalene moieties. The molecular formula is C24H23NO2C_{24}H_{23}NO_2 with a molar mass of approximately 357.44 g/mol. The compound's structure can be represented as follows:

    InChI InChI 1S C24H23NO2 c26 16 7 1 6 15 25 17 22 20 12 4 5 14 23 20 25 24 27 21 13 8 10 18 9 2 3 11 19 18 21 h2 5 8 14 17 26H 1 6 7 15 16H2\text{InChI }\text{InChI 1S C24H23NO2 c26 16 7 1 6 15 25 17 22 20 12 4 5 14 23 20 25 24 27 21 13 8 10 18 9 2 3 11 19 18 21 h2 5 8 14 17 26H 1 6 7 15 16H2}

    Pharmacological Activity

    JWH-018 N-(5-hydroxypentyl) exhibits significant biological activity primarily through its interaction with the endocannabinoid system. It binds to both CB1 and CB2 receptors, leading to various physiological effects.

    Table 1: Receptor Binding Affinity

    Receptor TypeBinding Affinity (Ki, nM)
    CB10.7
    CB21.2

    Upon binding to cannabinoid receptors, JWH-018 N-(5-hydroxypentyl) activates downstream signaling pathways that influence neurotransmitter release and modulate pain perception, mood, and appetite. This mechanism underlies its potential therapeutic applications in managing conditions such as chronic pain and anxiety disorders.

    Case Studies and Clinical Findings

    Recent studies have highlighted the compound's effects in various experimental settings:

    • Pain Management : A study involving rodent models demonstrated that JWH-018 N-(5-hydroxypentyl) significantly reduced pain responses in inflammatory pain models, suggesting its potential utility in clinical pain management .
    • Anxiolytic Effects : Another study indicated that administration of the compound resulted in decreased anxiety-like behaviors in stressed rodents, supporting its use as an anxiolytic agent .
    • Cognitive Impact : Research on cognitive function revealed that while low doses improved memory retrieval, higher doses led to impairments, indicating a dose-dependent effect on cognitive processes .

    Safety Profile and Toxicology

    Despite its therapeutic potential, the safety profile of JWH-018 N-(5-hydroxypentyl) raises concerns due to reports of adverse effects associated with synthetic cannabinoids. Common side effects include:

    • Psychotropic Effects : Users reported experiences similar to those induced by delta-9-tetrahydrocannabinol (THC), including euphoria and altered perception.
    • Toxicity Reports : Case reports have documented instances of severe toxicity leading to hospitalization due to cardiovascular and neurological complications following the use of synthetic cannabinoids .

    Table 2: Reported Adverse Effects

    EffectIncidence (%)
    Anxiety30
    Tachycardia25
    Nausea20
    Hallucinations15

    Q & A

    Q. What are the recommended synthetic pathways for [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone, and how can reaction conditions be optimized?

    The compound is synthesized via nucleophilic substitution or condensation reactions. A validated approach involves refluxing hydroxylamine hydrochloride with a substituted indazole precursor in absolute ethanol under basic conditions (e.g., KOH), followed by neutralization with acetic acid . Optimization includes varying reaction time (≥12 hours), temperature (80–100°C), and stoichiometric ratios of reagents to improve yield. Purification via column chromatography with ethyl acetate/hexane gradients is recommended for isolating the hydroxypentyl-substituted product.

    Q. How should researchers characterize the structural integrity of [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone?

    Key characterization methods include:

    • UV/Vis Spectroscopy : Confirms π→π* transitions (λmax ≈ 220–315 nm) indicative of the naphthalenylmethanone core .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 358.4 (C23H22N2O2) .
    • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify the hydroxypentyl chain (δH ≈ 1.5–3.5 ppm for aliphatic protons; δC ≈ 60–70 ppm for hydroxyl-bearing carbon) and indazole/naphthalene aromatic systems .

    Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

    Initial screening should focus on receptor binding assays, particularly cannabinoid receptors (CB1/CB2), given structural similarities to JWH-series synthetic cannabinoids . Competitive displacement assays using radiolabeled ligands (e.g., [³H]CP-55,940) and functional assays (e.g., cAMP inhibition) are standard. For metabolites like the N-(5-hydroxypentyl) derivative, in vitro hepatic microsomal stability studies are critical to assess metabolic pathways .

    Advanced Research Questions

    Q. How do substituents on the indazole and naphthalene moieties influence receptor binding affinity?

    Structure-activity relationship (SAR) studies reveal:

    • Indazole Substitution : The 5-hydroxypentyl chain enhances solubility but may reduce CB1 affinity compared to shorter alkyl chains (e.g., JWH-018’s pentyl group) .
    • Naphthalene Modifications : Electron-withdrawing groups (e.g., fluoro at position 6) increase metabolic stability but alter receptor selectivity .
    • Methodological Approach : Use molecular docking (e.g., AutoDock Vina) to compare binding poses with CB1 crystal structures (PDB: 5TGZ). Pair computational data with in vitro binding assays to resolve discrepancies .

    Q. How can researchers resolve contradictions in reported biological activity across studies?

    Discrepancies may arise from variations in assay conditions (e.g., cell lines, ligand concentrations). Standardize protocols using:

    • Positive Controls : Include known agonists (e.g., WIN 55,212-2 for CB1) to calibrate response thresholds .
    • Orthogonal Assays : Combine calcium flux assays (FLIPR) with β-arrestin recruitment (BRET) to confirm signaling pathways .
    • Metabolite Interference : Quantify major metabolites (e.g., THJ-2201 N-(5-hydroxypentyl) metabolite) via LC-MS/MS to rule out off-target effects .

    Q. What computational strategies are effective for predicting metabolic pathways and toxicity?

    • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to identify labile sites (e.g., hydroxypentyl O–H bond) prone to oxidative metabolism .
    • CYP450 Docking : Simulate interactions with CYP3A4/2D6 isoforms using Schrödinger Suite to predict hydroxylation or N-dealkylation pathways .
    • Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity risks based on structural alerts (e.g., indazole rings associated with mitochondrial dysfunction) .

    Q. How should researchers navigate regulatory constraints for in vivo studies?

    The compound is classified as a controlled substance in multiple jurisdictions due to structural analogy to JWH-018 and THJ-2201 . Required steps:

    • DEA Licensing : Obtain Schedule I research registration for U.S.-based studies.
    • Analytical Documentation : Maintain batch-specific certificates of analysis (CoA) with purity (≥98%) and stability data (≥5 years at -20°C) .
    • Ethical Compliance : Adhere to WHO guidelines for synthetic cannabinoid research, including stringent inventory tracking .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone
    Reactant of Route 2
    Reactant of Route 2
    [1-(5-Hydroxypentyl)indazol-3-yl]-naphthalen-1-ylmethanone

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.